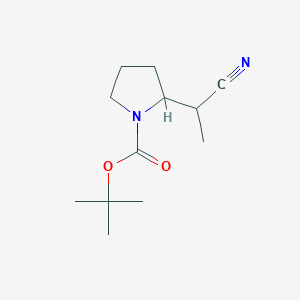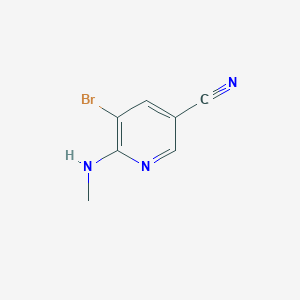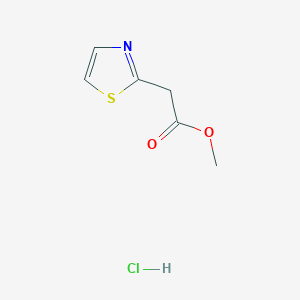
Clorhidrato de metil 2-(1,3-tiazol-2-il)acetato
Descripción general
Descripción
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Los derivados del tiazol, incluyendo el Clorhidrato de metil 2-(1,3-tiazol-2-il)acetato, son conocidos por su amplia gama de aplicaciones farmacéuticas. Se utilizan en la síntesis de varios medicamentos debido a sus propiedades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antiinflamatorias e hipotensivas . Estos compuestos también se encuentran en medicamentos para tratar la enfermedad de Alzheimer y actúan como antioxidantes y agentes hepatoprotectores .
Agroquímicos
En la industria agroquímica, los compuestos de tiazol se utilizan por sus propiedades herbicidas y pesticidas. Ayudan a proteger los cultivos de diversas enfermedades fúngicas y bacterianas, contribuyendo al aumento de la productividad agrícola .
Aplicaciones Industriales
Los derivados del tiazol se utilizan como sensibilizadores industriales y en la vulcanización del caucho. Desempeñan un papel crucial en la mejora de la durabilidad y la elasticidad de los productos de caucho .
Sensibilizadores Fotográficos
Debido a su estructura química única, los compuestos de tiazol se utilizan como sensibilizadores en la industria fotográfica. Mejoran la sensibilidad de las películas fotográficas a la luz, mejorando así la calidad de la imagen .
Ciencia de Materiales
En la ciencia de materiales, los derivados del tiazol se incorporan a cristales líquidos y sensores. También se utilizan en el desarrollo de tintes, pigmentos y cromóforos, que son esenciales para crear materiales con propiedades ópticas específicas .
Química Medicinal
Los derivados del tiazol son prominentes en la química medicinal, donde se utilizan en el diseño y descubrimiento de fármacos. Aparecen en antibióticos como la penicilina y la bacitracina, así como en varios medicamentos sintéticos como el antidepresivo pramipexol, el agente antiulceroso nizatidina y el fármaco antiinflamatorio meloxicam .
Mecanismo De Acción
Target of Action
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole derivatives have been found to inhibit the enzyme cortisone reductase (11β-HSD1) . .
Mode of Action
For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride would depend on its specific target(s).
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific biochemical pathways affected by Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride would depend on its specific target(s) and mode of action.
Análisis Bioquímico
Biochemical Properties
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride plays a significant role in biochemical reactions. The thiazole ring in its structure is known for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . This compound interacts with various enzymes and proteins, such as topoisomerase II, which is involved in DNA replication and repair . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis .
Cellular Effects
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by causing DNA damage and disrupting the cell cycle . Additionally, it has shown anti-inflammatory and analgesic activities, which can modulate immune cell functions .
Molecular Mechanism
The molecular mechanism of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride involves its binding interactions with biomolecules. The thiazole ring allows the compound to interact with enzymes like topoisomerase II, leading to enzyme inhibition and subsequent DNA damage . This interaction triggers a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained DNA damage and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, it can cause toxic or adverse effects, including severe DNA damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular function .
Transport and Distribution
The transport and distribution of Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity in various tissues .
Subcellular Localization
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
Propiedades
IUPAC Name |
methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKQPGDKNNATEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-82-3 | |
| Record name | methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


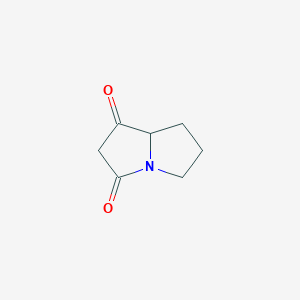

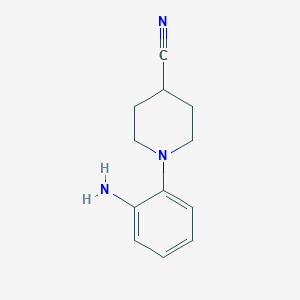
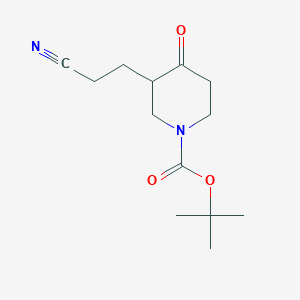

![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
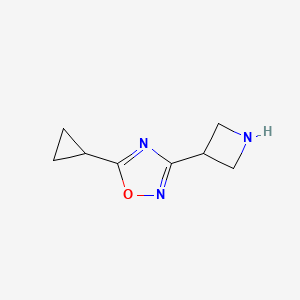



![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
